molecular formula C11H26Cl2N2O B2566927 2-{[(Piperidin-4-yl)methyl](propan-2-yl)amino}ethan-1-ol dihydrochloride CAS No. 1909326-14-2

2-{[(Piperidin-4-yl)methyl](propan-2-yl)amino}ethan-1-ol dihydrochloride

Cat. No.: B2566927
CAS No.: 1909326-14-2
M. Wt: 273.24
InChI Key: OHMWRGZQPLMGBP-UHFFFAOYSA-N
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Description

Proton Nuclear Magnetic Resonance Spectroscopic Analysis

The proton nuclear magnetic resonance spectrum of 2-{(piperidin-4-yl)methylamino}ethan-1-ol dihydrochloride would exhibit characteristic signals reflecting its diverse chemical environments. The hydroxyl proton would appear as a broad signal between 2.5-5.0 parts per million, depending on hydrogen bonding interactions and exchange rates with residual water.

The ethanol chain protons would manifest as two distinct multiplets: the methylene group adjacent to the tertiary amine (chemical shift approximately 2.5-3.0 parts per million) and the methylene group bearing the hydroxyl functionality (chemical shift approximately 3.3-4.5 parts per million). The proximity to the electronegative oxygen atom causes significant deshielding of the latter protons.

The isopropyl group would generate a characteristic splitting pattern with the methine proton appearing as a septet around 2.5-3.0 parts per million, while the two equivalent methyl groups would produce a doublet at approximately 1.0-1.3 parts per million. The piperidine ring system would contribute multiple signals between 1.2-3.0 parts per million, with the axial and equatorial protons potentially showing distinct chemical shifts due to conformational preferences.

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Properties

The carbon-13 nuclear magnetic resonance spectrum would display signals corresponding to the eleven distinct carbon environments in the molecule. The hydroxyl-bearing carbon would appear at approximately 60-65 parts per million, characteristic of primary alcohols. The carbon adjacent to the tertiary amine would resonate around 55-65 parts per million, reflecting the electron-withdrawing effect of the nitrogen atom.

The piperidine ring carbons would contribute signals between 20-60 parts per million, with the carbon bearing the methyl substituent showing distinct chemical shift characteristics. The isopropyl carbons would appear as expected for aliphatic carbons: the methine carbon around 45-55 parts per million and the methyl carbons around 15-25 parts per million.

Carbon Environment Expected Chemical Shift (ppm) Multiplicity
Hydroxyl-bearing carbon 60-65 Triplet
Tertiary amine-adjacent carbon 55-65 Triplet
Piperidine ring carbons 20-60 Various
Isopropyl methine 45-55 Doublet
Isopropyl methyls 15-25 Quartet

Fourier Transform Infrared Spectroscopic Characteristics

The Fourier Transform Infrared spectrum would exhibit several diagnostic absorption bands characteristic of the functional groups present. The hydroxyl group would produce a broad absorption between 3200-3600 wavenumbers, with the exact position and breadth dependent on hydrogen bonding interactions. In the salt form, this absorption might overlap with nitrogen-hydrogen stretches from protonated amine functionalities.

The carbon-hydrogen stretching vibrations would appear in the 2850-3000 wavenumber region, with multiple overlapping bands corresponding to the various alkyl environments. The carbon-oxygen stretching vibration would manifest around 1000-1300 wavenumbers, while carbon-nitrogen stretching modes would appear between 1000-1250 wavenumbers.

The carbon-carbon stretching vibrations of the piperidine ring would contribute to the fingerprint region below 1500 wavenumbers, providing structural confirmation through comparison with reference spectra. Salt formation would introduce additional complexity through ion-pair interactions and modified hydrogen bonding patterns.

X-ray Crystallographic Studies

While specific crystallographic data for 2-{(piperidin-4-yl)methylamino}ethan-1-ol dihydrochloride was not identified in available databases, the compound's dihydrochloride salt form suggests favorable crystallization properties. The presence of two ionic centers and the hydroxyl functionality would facilitate intermolecular hydrogen bonding networks essential for stable crystal formation.

The piperidine ring would likely adopt a chair conformation in the solid state, minimizing steric interactions and maximizing stability. The flexible ethanol chain and isopropyl substituent would orient to minimize unfavorable contacts while maximizing favorable intermolecular interactions with neighboring molecules and chloride counterions.

Crystal packing would be dominated by hydrogen bonding interactions between protonated nitrogen centers, chloride anions, and the hydroxyl functionality. These interactions would create a three-dimensional network providing structural integrity and influencing physical properties such as melting point and solubility characteristics.

The reported physical form as an oil suggests that crystallization may require specific conditions or that the compound exhibits polymorphic behavior with multiple crystal forms having different thermodynamic stabilities. Further crystallographic investigation would provide valuable insights into preferred conformations and intermolecular interaction patterns.

Tautomeric and Conformational Analysis

The structural framework of 2-{(piperidin-4-yl)methylamino}ethan-1-ol dihydrochloride lacks the electronic requirements for traditional tautomeric equilibria, as no acidic protons adjacent to electron-withdrawing groups or readily enolizable carbonyl functionalities are present. However, conformational analysis reveals significant complexity due to multiple rotatable bonds and the flexible nature of the molecular framework.

The piperidine ring system would predominantly adopt a chair conformation, with the methyl substituent at the 4-position preferentially occupying an equatorial position to minimize 1,3-diaxial interactions. This conformational preference would influence the spatial orientation of the attached ethanol chain and affect overall molecular geometry.

The carbon-nitrogen bonds connecting the isopropyl group and piperidin-4-ylmethyl group to the central tertiary amine would exhibit restricted rotation due to the bulky nature of these substituents. Energy minimization calculations would reveal preferred conformations minimizing steric clashes while maintaining favorable electrostatic interactions.

The ethanol chain would possess significant conformational freedom, with rotation around the carbon-carbon and carbon-oxygen bonds allowing adaptation to crystal packing requirements or binding site geometries. The hydroxyl group's ability to participate in hydrogen bonding would influence preferred conformations in different environments.

In solution, the molecule would exist as a dynamic equilibrium of multiple conformers, with populations determined by relative energies and entropic factors. The dihydrochloride salt formation would restrict conformational flexibility to some extent through ionic interactions and modified solvation patterns, potentially stabilizing specific conformational states over others.

Properties

IUPAC Name

2-[piperidin-4-ylmethyl(propan-2-yl)amino]ethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O.2ClH/c1-10(2)13(7-8-14)9-11-3-5-12-6-4-11;;/h10-12,14H,3-9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMWRGZQPLMGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1CCNCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Piperidin-4-yl)methylamino}ethan-1-ol dihydrochloride typically involves the reaction of piperidine with isopropylamine and ethylene oxide. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is usually purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-{(Piperidin-4-yl)methylamino}ethan-1-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

Drug Development

The compound is primarily researched for its role in drug development, particularly as a linker in PROTAC (Proteolysis Targeting Chimeras) technology. PROTACs are innovative therapeutic agents designed to selectively degrade target proteins within cells, offering a novel approach to treating diseases such as cancer and neurodegenerative disorders. The semi-flexible nature of the linker allows for optimal orientation and interaction between the target protein and the E3 ligase, enhancing the efficacy of the drug .

Neurological Studies

Recent studies indicate that compounds with piperidine structures exhibit activity at various receptors in the central nervous system. Specifically, this compound has shown potential as a dual antagonist for histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neurodegenerative diseases. Research suggests that it may provide analgesic effects through novel mechanisms, making it a candidate for further exploration in pain management therapies .

Case Study 1: PROTAC Development

In a study focusing on PROTACs, researchers utilized 2-{(Piperidin-4-yl)methylamino}ethan-1-ol dihydrochloride as a linker to create bifunctional degraders targeting specific oncoproteins. The results indicated that the incorporation of this linker improved the degradation efficiency of the target protein by facilitating the formation of a stable ternary complex with the E3 ligase .

Case Study 2: Pain Management Research

A preclinical study evaluated the analgesic properties of compounds similar to 2-{(Piperidin-4-yl)methylamino}ethan-1-ol dihydrochloride. The findings revealed that these compounds significantly reduced pain responses in both nociceptive and neuropathic pain models, indicating their potential utility in developing new pain relief medications .

Mechanism of Action

The mechanism of action of 2-{(Piperidin-4-yl)methylamino}ethan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs (Table 1) with shared piperidine cores but differing substituents or backbones, influencing their physicochemical and functional properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Backbone Substituents Salt Form Key Features
Target Compound : 2-{(Piperidin-4-yl)methylamino}ethan-1-ol dihydrochloride C₁₁H₂₄Cl₂N₂O Ethanol Piperidin-4-ylmethyl, propan-2-yl Dihydrochloride Hydroxyl group for H-bonding; isopropyl enhances lipophilicity
Analog 1 : 2-[(piperidin-4-yl)(prop-2-yn-1-yl)amino]acetamide dihydrochloride (CAS 1270342-56-7) C₁₂H₁₉Cl₂N₃O Acetamide Piperidin-4-yl, propargyl (prop-2-yn-1-yl) Dihydrochloride Propargyl group introduces rigidity; acetamide may improve metabolic stability
Analog 2 : 2-[(3R)-3-aminopiperidin-1-yl]ethan-1-ol C₇H₁₆N₂O Ethanol 3R-aminopiperidin-1-yl Not specified Chiral amine may influence receptor binding; lacks alkyl substituents
Analog 3 : 2-[methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide dihydrochloride (CID 43607701) C₁₁H₂₃Cl₂N₃O Acetamide Piperidin-4-yl, methyl, propan-2-yl Dihydrochloride Methyl and isopropyl balance lipophilicity; acetamide backbone alters polarity vs. ethanol

Key Comparative Insights

In contrast, acetamide analogs (Analog 1, 3) introduce amide bonds, which may improve metabolic stability and membrane permeability .

Analog 2 lacks alkyl substituents, reducing steric hindrance but possibly diminishing target affinity .

Salt Form :

  • All compounds except Analog 2 are dihydrochloride salts, enhancing aqueous solubility and crystallinity for purification .

Synthetic Utility :

  • The target compound’s synthesis likely involves alkylation of piperidin-4-ylmethylamine with isopropyl groups, similar to methods in (e.g., di-tert-butyl dicarbonate for protection) . Acetamide analogs may require additional coupling steps (e.g., carbodiimide-mediated amidation) .

Biological Activity

2-{(Piperidin-4-yl)methylamino}ethan-1-ol dihydrochloride, commonly referred to as a piperidine derivative, is a chemical compound with significant potential in various biological applications. Its molecular formula is C11H24N2O·2HCl, and it has garnered attention for its pharmacological properties, particularly in the fields of medicinal chemistry and drug development.

PropertyValue
Molecular FormulaC11H24N2O·2HCl
Molecular Weight200.32 g/mol
IUPAC Name2-{(Piperidin-4-yl)methylamino}ethanol dihydrochloride
CAS Number1909326-14-2

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The piperidine ring structure allows for modulation of neurotransmitter systems, particularly those involving GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system.

Research indicates that compounds with similar structures can enhance GABAergic activity, suggesting potential applications in treating anxiety and seizure disorders. For instance, studies have shown that piperidine derivatives can significantly increase GABA receptor activity, leading to enhanced inhibitory effects on neuronal excitability .

Biological Activities

  • Neuropharmacological Effects :
    • GABA Receptor Modulation : The compound may enhance GABA receptor activity, which could be beneficial in treating conditions like anxiety and epilepsy .
    • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that similar piperidine compounds exhibit cytotoxic effects against various cancer cell lines by inhibiting key oncogenic pathways .
  • Antimicrobial Properties :
    • Some derivatives of piperidine have demonstrated antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, highlighting their potential as antimicrobial agents .
  • Enzyme Inhibition :
    • Piperidine derivatives have been investigated for their ability to inhibit enzymes like acetylcholinesterase, which is relevant in the context of neurodegenerative diseases such as Alzheimer's .

Case Study 1: Anticancer Activity

A study examining a series of piperidine-based compounds found that certain derivatives exhibited significant growth inhibition against glioma and melanoma cell lines. The mechanism involved the suppression of Na+/K+ ATPase activity, which is crucial for cancer cell proliferation .

Case Study 2: GABA Receptor Interaction

In a comparative analysis of various piperidine compounds, one derivative showed a marked increase in GABA receptor activation compared to control substances. This suggests that modifications to the piperidine structure can lead to enhanced pharmacological effects, making it a candidate for further development in anxiety disorders .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 Values (µM)
2-methyl-1-(piperidin-4-yl)propan-2-olModerate GABAergic activity50
5-{1-[(4-chlorophenyl)sulfonyl]piperidin}Strong antibacterial activity10
4-bromo-2-(piperidin-1-yl)thiazolCytotoxic against glioma cells15

Q & A

Q. Answer :

  • Solubility : Freely soluble in water (>50 mg/mL), DMSO, and ethanol. Insoluble in non-polar solvents (e.g., hexane) .
  • Stability :
    • pH : Stable at pH 4–6 (simulating physiological conditions). Degrades above pH 8 due to hydrolysis of the tertiary amine .
    • Storage : Store at –20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles .

Advanced: How can researchers design experiments to evaluate the compound’s receptor binding kinetics and selectivity?

Q. Answer :

  • Assay Design :
    • Radioligand Binding : Use [³H]-labeled analogs in competition assays with GPCRs (e.g., α-adrenergic or histamine receptors) .
    • SPR (Surface Plasmon Resonance) : Immobilize target receptors on a sensor chip to measure association/dissociation rates in real time .
  • Selectivity Screening : Test against a panel of 50+ receptors/enzymes (e.g., CEREP panel) at 10 μM to identify off-target interactions .

Advanced: How can researchers resolve contradictions in reported biological activities across different assay systems?

Q. Answer :

  • Controlled Variables :
    • Standardize assay conditions (pH, temperature, buffer composition) to minimize variability .
    • Validate cell line authenticity (e.g., STR profiling) and passage number effects .
  • Meta-Analysis : Pool data from independent studies (n ≥ 3) using statistical tools like ANOVA or Bayesian hierarchical modeling to identify outliers .

Advanced: What experimental strategies are recommended to study the compound’s stability under varying pH and temperature conditions?

Q. Answer :

  • Forced Degradation Studies :
    • Acid/Base Stress : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours. Monitor degradation via LC-MS .
    • Oxidative Stress : Treat with 3% H₂O₂ at 25°C for 6 hours to identify peroxide-sensitive functional groups .
  • Kinetic Modeling : Use Arrhenius plots (25°C, 40°C, 60°C) to predict shelf-life at 4°C .

Advanced: What in vitro and in vivo models are suitable for assessing the compound’s pharmacokinetics and toxicity?

Q. Answer :

  • In Vitro :
    • Caco-2 Permeability : Assess intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates high bioavailability) .
    • hERG Inhibition : Patch-clamp assays to evaluate cardiac toxicity risks (IC50 <10 μM is a red flag) .
  • In Vivo :
    • Rodent Models : Administer 10–100 mg/kg IV/PO to measure plasma half-life (t½), Cmax, and AUC .
    • Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) after 14-day repeated dosing .

Advanced: How can computational methods enhance the understanding of this compound’s structure-activity relationships (SAR)?

Q. Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with β2-adrenergic receptor) to identify critical hydrogen bonds and hydrophobic contacts .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioactivity across analogs .
  • Docking Studies : Glide or AutoDock Vina to rank binding affinities against homology models of understudied targets .

Advanced: What are the best practices for studying the compound’s environmental impact and ecotoxicology?

Q. Answer :

  • OECD Guidelines :
    • Test 201 : Algal growth inhibition (72-hour EC50) .
    • Test 211 : Daphnia magna reproduction assay (21-day NOEC) .
  • Fate Analysis : Use LC-MS/MS to quantify biodegradation products in simulated wastewater (OECD 301B) .

Advanced: How can researchers address discrepancies in cytotoxicity data between 2D cell cultures and 3D organoid models?

Q. Answer :

  • Experimental Adjustments :
    • 3D Culture Optimization : Use Matrigel-embedded organoids and hypoxia-mimicking conditions (1% O₂) to better replicate in vivo tumor microenvironments .
    • Dose-Response Normalization : Adjust IC50 values based on diffusion gradients in 3D systems .
  • Mechanistic Follow-Up : Perform RNA-seq on treated organoids to identify resistance pathways (e.g., hypoxia-inducible factors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.